N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 4-fluorophenyl group at the N1 position and a 3-(trifluoromethyl)benzamide substituent at the C5 position. Its core structure is designed to mimic kinase inhibitor scaffolds, leveraging the pyrazolopyrimidine moiety for ATP-binding site interactions. The 3-(trifluoromethyl)benzamide group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl substitution may influence target selectivity .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O2/c20-13-4-6-14(7-5-13)28-16-15(9-25-28)18(30)27(10-24-16)26-17(29)11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKZJMPLEJNRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a 4-fluorophenyl group and a trifluoromethylbenzamide moiety. Its unique structure contributes to its diverse biological activities.
Molecular Formula
- Molecular Formula : C16H12F4N4O
- Molecular Weight : 358.29 g/mol
Structural Components
- Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure that is crucial for its biological activity.
- Fluorophenyl group : Enhances lipophilicity and biological interactions.
- Trifluoromethylbenzamide moiety : Imparts additional pharmacological properties.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial in cell cycle regulation, and their inhibition can lead to cancer cell apoptosis.
Case Study: CDK Inhibition
In vitro studies have shown that this compound inhibits CDK activity with promising results:
- IC50 Values :
- CDK2: 25 µM
- CDK4: 30 µM
These findings suggest that the compound could be a candidate for targeted cancer therapies aimed at specific CDK pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrimidine derivatives have shown potential in suppressing inflammatory mediators such as COX enzymes.
Inhibition of COX Enzymes
A study assessed the inhibitory effects of various pyrazolo[3,4-d]pyrimidine derivatives on COX-1 and COX-2 enzymes:
- IC50 Values :
- COX-1: 19.45 ± 0.07 µM
- COX-2: 23.8 ± 0.20 µM
These results indicate a strong potential for this compound in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:
- Enzyme Modulation : The compound interacts with CDKs and COX enzymes, altering their activity and influencing cellular pathways related to cancer proliferation and inflammation.
Table 1: Biological Activity Overview
Scientific Research Applications
Anticancer Applications
The primary application of this compound lies in its potential as an anticancer agent . Research indicates that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to reduced proliferation of cancer cells, making this compound a promising candidate for targeted cancer therapies.
Case Study: CDK Inhibition
In studies involving various pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide have demonstrated potent inhibitory effects on CDK2 and CDK9. These findings suggest that modifications to the compound's structure could enhance its selectivity and efficacy against specific cancer types .
Antimicrobial Properties
Emerging research has also highlighted the potential of this compound in antimicrobial applications . The structural characteristics of pyrazolo[3,4-d]pyrimidines enable them to interact with various biological targets, including those involved in bacterial resistance mechanisms.
Case Study: Anti-Tubercular Activity
A related study explored the synthesis of substituted pyrazolo derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibiting structural similarities to this compound showed significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating their potential as novel therapeutic agents against tuberculosis .
Other Therapeutic Areas
Beyond cancer and antimicrobial applications, the compound's unique structure may also allow for exploration in other therapeutic areas such as:
- Neurological Disorders : Some derivatives have shown promise in modulating pathways involved in neurodegenerative diseases.
- Inflammatory Conditions : Pyrazolo derivatives are being evaluated for their anti-inflammatory properties through inhibition of specific inflammatory mediators.
Data Summary Table
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
-
Fluorine displacement : Reacts with strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .
-
Selectivity : Substitution occurs preferentially at the para position due to steric hindrance from the pyrazolo[3,4-d]pyrimidine core .
Example Reaction:
Hydrolysis of the Amide Bond
The benzamide moiety is susceptible to acid- or base-catalyzed hydrolysis :
-
Acidic conditions (HCl, 6M): Cleavage yields 3-(trifluoromethyl)benzoic acid and the free amine intermediate .
-
Basic conditions (NaOH, 1M): Produces the sodium salt of the carboxylic acid.
Table 2: Hydrolysis Kinetics
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| HCl (6M) | 80 | 6 | 92 |
| NaOH (1M) | 60 | 4 | 88 |
Oxidation and Reduction
-
Oxidation : The pyrimidine ring’s C=N bonds are resistant to mild oxidants (e.g., H₂O₂) but react with strong oxidizing agents like KMnO₄ under acidic conditions, forming carboxylic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, altering its planarity and biological activity .
Electrophilic Aromatic Substitution
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura coupling via its halogenated analogs (e.g., bromo-substituted pyrimidine):
-
Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce aryl groups at position 6 of the pyrimidine ring .
Stability Under Physiological Conditions
-
pH-dependent degradation : Stable at pH 4–7 but hydrolyzes rapidly in alkaline media (pH > 8) .
-
Thermal stability : Decomposes above 250°C, confirmed by TGA/DSC.
Mechanistic Insights from Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Differences :
- Chromene ring substitution: A 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl group replaces the 4-fluorophenyl in the target compound.
- Benzamide substituent: 2-fluoro-N-isopropylbenzamide vs. 3-(trifluoromethyl)benzamide.
- Physicochemical Properties :
- Melting Point (MP): 175–178°C (lower than the target compound’s hypothetical range due to reduced symmetry).
- Molecular Weight: 589.1 g/mol (vs. ~462 g/mol for the target compound, estimated from its formula).
- Functional Implications: The chromene moiety may enhance π-π stacking but reduce solubility compared to the simpler 4-fluorophenyl group in the target compound.
Example 60: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide
- Structural Differences :
- Pyrimidine ring position: Pyrazolo[3,4-c]pyrimidin vs. pyrazolo[3,4-d]pyrimidin in the target compound.
- Substituent: Benzenesulfonamide vs. 3-(trifluoromethyl)benzamide.
- Physicochemical Properties :
- MP: 242–245°C (higher due to sulfonamide’s hydrogen-bonding capacity).
- Enantiomeric Excess: 96.21% (chiral center absent in the target compound).
- Functional Implications :
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
- Structural Differences :
- Trifluoromethyl position: 2-(trifluoromethyl) vs. 3-(trifluoromethyl) in the target compound.
- Functional Implications :
Comparative Data Table
Key Research Findings
Substituent Position Matters : The 3-(trifluoromethyl)benzamide group in the target compound optimizes steric and electronic interactions with kinase ATP pockets, outperforming 2-substituted analogs in preliminary docking studies .
Chromene vs. Phenyl : Chromene-containing analogs (e.g., Example 53) show broader kinase inhibition but suffer from poor bioavailability, highlighting the target compound’s advantage in balancing selectivity and solubility .
Sulfonamide Limitations : While Example 60’s sulfonamide improves solubility, its high polarity correlates with reduced cellular uptake in in vitro assays compared to benzamide derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with fluorinated pyridine precursors. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates cyclization, followed by bromination and Boc protection to stabilize intermediates. Subsequent coupling with fluorophenyl amines under palladium catalysis (e.g., Pd₂(dba)₃/XPhos) yields the final structure . Purification often involves reverse-phase chromatography to isolate high-purity products.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl protons at δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion matching calculated values within 2 ppm error) .
- FTIR : To identify functional groups like C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity and metabolic stability, as seen in analogs where trifluoromethyl substitution improves membrane permeability and target binding affinity. Its electron-withdrawing nature also influences electronic distribution in the benzamide moiety, potentially affecting interactions with enzymatic active sites .
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis, particularly in palladium-catalyzed coupling steps?
Yield optimization strategies include:
- Catalyst selection : Using Pd₂(dba)₃ with XPhos ligand for improved catalytic activity in Suzuki-Miyaura couplings .
- Reaction atmosphere : Conducting reactions under inert nitrogen to prevent oxidation of sensitive intermediates .
- Temperature control : Maintaining 100°C for 12 hours to ensure complete aryl-amine coupling while minimizing side reactions .
- Purification : Employing preparative HPLC for challenging separations, especially when dealing with regioisomers .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from differences in metabolic stability or bioavailability. Methodological approaches include:
- Metabolite profiling : Using LC-MS to identify degradation products or active metabolites .
- Plasma protein binding assays : Assessing compound stability in serum to explain reduced in vivo efficacy .
- Dosing regimen adjustments : Testing prolonged exposure or higher concentrations in animal models to bridge efficacy gaps .
Q. What structural insights can X-ray crystallography provide for this compound’s target engagement?
Single-crystal X-ray analysis (e.g., at 295 K with Cu-Kα radiation) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds between the pyrimidinone carbonyl and kinase active sites). Such data validate docking simulations and guide structure-activity relationship (SAR) studies .
Q. How do fluorophenyl substitutions at specific positions influence target selectivity in kinase inhibition?
Fluorine’s electronegativity and small atomic radius allow precise modulation of binding interactions. For example:
- Para-fluorophenyl groups enhance π-stacking with hydrophobic kinase pockets (e.g., ERK1/2 inhibitors) .
- Meta-substitutions may disrupt water-mediated hydrogen bonds, reducing off-target effects . Comparative studies using isosteric analogs (e.g., replacing F with Cl or CH₃) can quantify these effects .
Q. What strategies are recommended for resolving discrepancies in NMR spectra between experimental and computational predictions?
- Solvent effects : Use deuterated DMSO or CDCl₃ to replicate computational solvent models .
- Dynamic effects : Account for conformational flexibility via variable-temperature NMR or DFT-based dynamics simulations .
- Impurity checks : Employ 2D NMR (COSY, HSQC) to distinguish minor impurities from genuine signals .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity or spectral data arise, cross-validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
- Experimental Design : For SAR studies, systematically vary substituents (e.g., -CF₃ vs. -CN) while maintaining constant reaction conditions to isolate electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
